molecular formula C11H11N5O4 B2410735 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide CAS No. 899751-38-3

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

Cat. No.: B2410735
CAS No.: 899751-38-3
M. Wt: 277.24
InChI Key: CJJPZEMNRCQRAP-UHFFFAOYSA-N
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Description

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a synthetic heterocyclic compound offered for research and development purposes. This acetamide derivative features a complex purine-oxazolo fused scaffold, a structure class known to exhibit diverse biological activities in pharmacological screening. Purine-based analogs are frequently investigated in medicinal chemistry for their potential to interact with cellular signaling pathways and enzyme systems. Researchers can utilize this compound as a key building block or precursor in organic synthesis, or as a candidate for in vitro bioactivity screening in various therapeutic areas. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-5-3-15-7-8(13-10(15)20-5)14(2)11(19)16(9(7)18)4-6(12)17/h3H,4H2,1-2H3,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJPZEMNRCQRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized from readily available starting materials such as guanine or adenine derivatives. These are subjected to alkylation or acylation reactions to introduce the necessary substituents.

    Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-inflammatory Benzothieno[3,2-d]pyrimidinone Derivatives

Benzothieno[3,2-d]pyrimidinone sulphonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) exhibit potent anti-inflammatory activity by inhibiting COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . Unlike the oxazolo-purine acetamide, these compounds feature a benzothieno-pyrimidine scaffold with thioether-linked substituents, which enhance their binding to inflammatory mediators. The oxazolo-purine acetamide lacks the sulphonamide and thioether moieties critical for COX-2 inhibition, suggesting divergent therapeutic applications (anti-inflammatory vs. antiviral) .

Antioxidant Coumarin-Based Acetamides

Coumarin-oxazepine derivatives, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide , demonstrate superior antioxidant activity compared to ascorbic acid . Their mechanism involves radical scavenging via the coumarin core and acetamide side chain. The oxazolo-purine acetamide shares the acetamide functionality but replaces the coumarin system with a purine-oxazole fused ring. This structural difference likely redirects activity toward enzyme stabilization rather than redox-based antioxidant effects .

HIV-1 RT-Targeting Purine Derivatives

Compound 76 (benzyl 2-(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate) shares a purine-dioxo scaffold with the target compound but features a benzyl ester group. In RT stability assays, compound 76 reduced Tm, whereas the acetamide derivative increased Tm, indicating that the acetamide group fosters stabilizing interactions (e.g., hydrogen bonding) with RT . This contrast underscores the acetamide’s role in enhancing target engagement through polar interactions.

Atherosclerosis-Targeting Naphthyridine Acetamides

Goxalapladib (a 1,8-naphthyridine acetamide) targets atherosclerosis via undefined mechanisms but incorporates trifluoromethyl biphenyl and piperidinyl groups for enhanced lipophilicity and membrane penetration . Unlike the oxazolo-purine acetamide, goxalapladib’s naphthyridine core and bulky substituents prioritize hydrophobic interactions, reflecting its cardiovascular application. Both compounds utilize acetamide groups for hydrogen bonding, but divergent core structures dictate target specificity .

Comparative Data Analysis

Compound Class Core Structure Key Substituents Biological Target Activity/Effect Reference
Oxazolo-purine acetamide Oxazolo[2,3-f]purine Dimethyl, dioxo, acetamide HIV-1 RT ↑ RT Tm (stabilizing)
Compound 76 (purine ester) Pyrimido[2,1-f]purine Ethoxyphenyl, benzyl ester HIV-1 RT ↓ RT Tm (destabilizing)
Benzothieno-pyrimidinones Benzothieno[3,2-d]pyrimidinone Sulphonamide, thioether COX-2/iNOS/ICAM-1 Anti-inflammatory
Coumarin-oxazepine Coumarin-oxazepine Phenyl, chromenyloxy Free radicals Antioxidant (↑ vs. ascorbate)
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, piperidine Atherosclerosis Therapeutic (mechanism unclear)

Discussion of Key Research Findings

  • Structural Determinants of RT Interaction : The acetamide group in the target compound likely forms hydrogen bonds with RT residues, stabilizing the enzyme’s conformation. In contrast, the benzyl ester in compound 76 may introduce steric hindrance or unfavorable hydrophobic interactions, reducing stability .
  • Role of Heterocyclic Cores: The oxazolo-purine system’s fused rings provide rigidity and planar geometry, facilitating intercalation or allosteric modulation in RT. Benzothieno-pyrimidinones, with their extended aromatic systems, prioritize flatness for COX-2 active-site binding .
  • Functional Group Impact : Sulphonamide and thioether groups in anti-inflammatory derivatives enhance binding to inflammatory mediators, while the acetamide’s polarity in the target compound supports enzyme stabilization .

Biological Activity

The compound 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a derivative of purine that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Molecular Formula : C13H14N4O5
  • Molecular Weight : 306.278 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets through covalent bonding, which can alter the function of these targets. The compound's complex structure suggests it may engage with multiple biochemical pathways, leading to various downstream effects. However, specific details regarding its pharmacokinetics (absorption, distribution, metabolism, and excretion) remain largely unexplored .

Biological Assays and Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Activity

Preliminary assays have indicated significant anti-lipid peroxidation activity. For instance, a related compound demonstrated notable antioxidant properties at concentrations around 100 µM, achieving up to 98.1% inhibition in lipid peroxidation . This suggests potential applications in preventing oxidative stress-related damage.

Enzyme Inhibition

The compound has shown low inhibition activity against soybean lipoxygenase, an enzyme involved in the inflammatory process. In one study, the IC50 value for soybean lipoxygenase inhibition was recorded at approximately 55 µM . This indicates that while the compound may not be a strong inhibitor of this enzyme, it still possesses some degree of bioactivity that could be relevant in therapeutic contexts.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of related compounds and derivatives:

  • Anti-Lipid Peroxidation Activity :
    • Compounds similar to this compound were tested using the AAPH protocol. Results showed significant reductions in lipid peroxidation rates across various concentrations .
  • Soybean Lipoxygenase Inhibition :
    • The effectiveness of related compounds was assessed against soybean lipoxygenase with varying degrees of success. The aforementioned IC50 values indicate moderate activity compared to established inhibitors .

Summary Table of Biological Activities

Activity Type Compound IC50 Value (µM) Activity Level
Anti-Lipid PeroxidationThis compound~100Significant
Soybean Lipoxygenase InhibitionThis compound55Moderate

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side-product formation.
  • pH Adjustment : Use buffered conditions (pH 6–8) to stabilize reactive intermediates.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures ≥95% purity .

Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?

Basic Research Question
Key techniques include:

TechniqueParametersPurposeReference
¹H/¹³C NMR δ 1.5–2.5 (methyl groups), δ 8.0–8.5 (aromatic protons)Confirm substituent positions and heterocyclic core
High-Resolution MS m/z matching calculated molecular weight (±0.001 Da)Verify molecular formula
HPLC C18 column, acetonitrile/water gradient (retention time ±0.1 min)Assess purity (>95%)

Note : FT-IR can identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

How does the compound’s reactivity vary under different pH and solvent conditions, and what functional groups drive these behaviors?

Advanced Research Question
The compound’s reactivity is influenced by:

  • Oxazolo-Purine Core : Susceptible to nucleophilic attack at the C=O groups under alkaline conditions.
  • Acetamide Moiety : Hydrolysis in acidic media (pH <3) generates carboxylic acid derivatives.

Q. Experimental Design :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while protic solvents (e.g., ethanol) stabilize hydrogen bonding .

What strategies resolve contradictions in reported biological activity data across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Purity Variations : Impurities >5% skew IC50 values. Validate purity via orthogonal methods (NMR + HPLC) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter outcomes. Standardize protocols using guidelines from and .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-study variability .

How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Advanced Research Question

Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (PDB: 1ATP). Key interactions: H-bonding with purine C=O and hydrophobic contacts with methyl groups .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (KD <10 µM) .

What are the solubility and stability profiles of this compound under various storage conditions?

Basic Research Question

  • Solubility :
    • Water: <0.1 mg/mL (requires DMSO for stock solutions).
    • DMSO: >50 mg/mL (stable for 6 months at -20°C).
  • Stability :
    • Degrades by 15% after 30 days at 25°C (humidity >60%). Store desiccated at -80°C for long-term stability .

What are the common synthetic by-products, and how are they characterized?

Advanced Research Question
By-Products :

Incomplete Cyclization : Detectable via MS (m/z +18 from uncyclized intermediate).

Oxidation Derivatives : LC-MS identifies products with m/z +16 (e.g., epoxides).

Q. Mitigation :

  • Optimize reaction time (TLC monitoring).
  • Use scavengers (e.g., TEMPO) to suppress radical-mediated side reactions .

How should researchers design experiments to elucidate the mechanism of action in enzyme inhibition studies?

Advanced Research Question

Kinetic Assays : Measure initial reaction rates (UV-Vis at 340 nm) with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and enthalpy changes (ΔH) .

Mutagenesis : Target residues (e.g., Lys123) predicted by docking to validate binding sites .

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